molecular formula C14H21FN2O B2451875 (4-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine CAS No. 510764-52-0

(4-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine

Cat. No. B2451875
CAS RN: 510764-52-0
M. Wt: 252.333
InChI Key: GYOBGFHXRZIXEL-UHFFFAOYSA-N
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Description

The compound is an amine derivative that contains a fluorobenzyl group and a morpholinyl-propyl group. Amines are derivatives of ammonia and can act as bases. The fluorobenzyl group is a benzyl group (a phenyl group attached to a CH2 group) with a fluorine atom attached, and the morpholinyl-propyl group is a propyl group (a three-carbon chain) attached to a morpholine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 4-fluorobenzyl alcohol, a related compound, is a liquid with a density of 1.156 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Antibacterial and Antifungal Applications : A study demonstrated the synthesis of derivatives of a compound structurally related to (4-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine, exhibiting moderate in vitro activities against various microorganisms (Patil et al., 2011).

Synthesis and Chemical Properties

  • Spectroscopic Research : Research on a similar compound revealed insights into its absorption spectrum and its interaction with beta-cyclodextrin, showing its potential as a sensitive molecular probe (Tang et al., 2004).
  • Synthesis Methods for Related Compounds : Various methods for synthesizing compounds related to (4-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine have been developed, highlighting the diverse chemical processes and reactions involved in the creation of such molecules (Kuznetsov et al., 2007).

Biological Activities and Inhibitory Potential

  • α-Glucosidase Inhibitory Potential : A study synthesized derivatives and evaluated their α-glucosidase inhibitory potential, finding significant inhibitory effects with potential applications in diabetes treatment (Menteşe et al., 2020).

Structural and Molecular Interactions

  • Structural Analysis : A compound closely related to (4-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine was structurally characterized, including analysis of its antiproliferative activity and molecular interactions (Prasad et al., 2018).
  • Crystal Structure Analysis : The crystal structure of a related molecule was studied, providing insights into its molecular configuration and potential for biological activity, including antitumor effects (Hao et al., 2017).

Antibacterial and Antioxidant Activities

  • Microbial and Antioxidant Screening : A study synthesized novel derivatives and screened them for antimicrobial and antioxidant activities, showing promising results compared to standard drugs (Patharia et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. Without more information, it’s difficult to speculate on this .

Safety and Hazards

The safety and hazards would also depend on the specific compound. As a general rule, handling chemicals should always be done with appropriate personal protective equipment and in a well-ventilated area .

Future Directions

The future directions for this compound would likely depend on its potential applications. It could be interesting to explore its use in the synthesis of other compounds or in various industrial applications .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O/c15-14-4-2-13(3-5-14)12-16-6-1-7-17-8-10-18-11-9-17/h2-5,16H,1,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOBGFHXRZIXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine

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